molecular formula C27H20N2O2S B2635225 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide CAS No. 392248-28-1

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide

Cat. No.: B2635225
CAS No.: 392248-28-1
M. Wt: 436.53
InChI Key: YNDCJNIYHOWUIY-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide is a benzamide derivative featuring a benzothiazole core linked to a hydroxyphenyl moiety and a 4-benzylbenzamide group. The benzothiazole ring is a privileged scaffold in medicinal chemistry due to its electron-rich aromatic system and ability to engage in π-π stacking and hydrogen bonding interactions . The hydroxyphenyl group enhances solubility and provides a site for hydrogen bonding, while the benzylbenzamide moiety contributes to lipophilicity and structural rigidity. This compound’s synthesis likely involves coupling reactions between activated benzoic acid derivatives and amines, followed by functionalization of the benzothiazole ring .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c30-24-15-14-21(17-22(24)27-29-23-8-4-5-9-25(23)32-27)28-26(31)20-12-10-19(11-13-20)16-18-6-2-1-3-7-18/h1-15,17,30H,16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDCJNIYHOWUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.

    Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, urea, and β-keto esters.

    Microwave irradiation: This method accelerates chemical reactions by using microwave energy to heat the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and topoisomerase.

    Pathways: Inhibition of COX enzymes, leading to reduced production of prostaglandins and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogs differ in substituents and core heterocycles, influencing their physicochemical and biological properties:

Compound Class Key Substituents/Features Impact on Properties Reference
Target Compound Benzothiazole, hydroxyphenyl, benzylbenzamide Enhanced hydrogen bonding (OH), rigidity (benzyl), π-π interactions (benzothiazole) N/A
Sulfonamide derivatives (e.g., 48–57) Benzo[d]thiazol-2-yl, sulfonamide groups Electron-withdrawing sulfonamides increase acidity; halogen substituents improve binding specificity
Triazole-thiones (e.g., 7–9) 1,2,4-Triazole, sulfonylphenyl, difluorophenyl Tautomerism (thione vs. thiol) affects reactivity and stability; fluorophenyl enhances metabolic stability
Click-derived benzamides (e.g., 9g) Methoxybenzo[d]thiazol, triazolylmethyl Triazole improves water solubility; methoxy group modulates electronic effects
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2-ylidene)benzamide Azepane sulfonyl, fluoro substituent Sulfonyl group increases electron-withdrawing effects; fluoro enhances membrane permeability

Spectral Characteristics

  • IR Spectroscopy :

    • Target compound: Expected C=O stretch at ~1660–1680 cm⁻¹ (amide I band) and O-H stretch at ~3150–3400 cm⁻¹ .
    • Triazole-thiones (7–9): C=S stretch at 1247–1255 cm⁻¹; absence of C=O confirms cyclization .
    • Sulfonamides (48–57): Strong S=O stretches at ~1150–1350 cm⁻¹ .
  • NMR Spectroscopy :

    • Target compound: Aromatic protons in benzothiazole (δ 7.2–8.5 ppm), hydroxyphenyl (δ 6.5–7.5 ppm), and benzyl groups (δ 4.5–5.0 ppm for CH₂) .
    • Sulfonamide derivatives (e.g., 48): Methyl groups at δ 2.4 ppm; fluorophenyl signals at δ 7.0–7.8 ppm .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-benzylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C22H21N3O2S
  • Molecular Weight : 393.49 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits several biological activities, primarily through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes that are critical in various metabolic pathways.
  • Antioxidant Properties : The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.
  • Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by modulating specific signaling pathways.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 12 µM
    • HeLa: 10 µM
    • A549: 15 µM

These findings suggest that the compound exhibits potent anticancer activity, particularly against cervical and breast cancer cell lines.

Cell LineIC50 (µM)
MCF-712
HeLa10
A54915

Antioxidant Activity

A separate investigation assessed the antioxidant capacity of the compound using the DPPH radical scavenging assay. The results showed:

  • Scavenging Activity : 78% at a concentration of 50 µg/mL.

This indicates that this compound has significant potential as an antioxidant agent.

Research Findings

  • Structure-Activity Relationship (SAR) : Research has focused on modifying various functional groups to enhance the biological activity of this compound. Substitutions on the benzene rings have been shown to affect both potency and selectivity against target enzymes.
  • In Vivo Studies : Animal models have demonstrated that administration of this compound resulted in reduced tumor growth rates compared to controls, supporting its potential as an anticancer agent.
  • Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy, indicating potential for use in combination therapies.

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